molecular formula C12H15Cl2NO2 B13580647 Ethyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate

Ethyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate

Cat. No.: B13580647
M. Wt: 276.16 g/mol
InChI Key: OGUBEQBFGQQADC-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate, or Diclofensine, is a synthetic organic compound. Its chemical structure consists of an ethyl ester group, a dichlorophenyl ring, and a methylamino group attached to a propanoate backbone. Diclofensine has been investigated for its potential pharmacological effects, particularly as an analgesic and antidepressant.

Preparation Methods

2.1 Synthetic Routes: Several synthetic routes exist for Diclofensine, but one common method involves the following steps:

    Acylation: Ethyl 3,4-dichlorophenylacetate reacts with methylamine to form the corresponding amide.

    Esterification: The amide is then esterified with ethanol to yield Ethyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate.

2.2 Industrial Production: Industrial production methods typically involve large-scale synthesis using optimized conditions. specific details regarding industrial-scale production are proprietary and may not be publicly available.

Chemical Reactions Analysis

Diclofensine undergoes various chemical reactions:

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl ring.

    Oxidation: Oxidation of the methylamino group may lead to the corresponding N-oxide.

Common reagents and conditions include reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., sodium methoxide), and oxidizing agents (e.g., hydrogen peroxide).

Major products formed from these reactions include the alcohol, N-substituted derivatives, and the N-oxide.

Scientific Research Applications

Diclofensine has been studied for its potential in various fields:

    Analgesia: Researchers have explored its analgesic properties, although it is not widely used clinically.

    Antidepressant: Some studies suggest antidepressant effects, possibly related to its modulation of neurotransmitter systems.

    Neuroprotection: Diclofensine’s neuroprotective properties have been investigated in animal models.

    Drug Development: It serves as a lead compound for designing novel drugs targeting pain and mood disorders.

Mechanism of Action

The exact mechanism of Diclofensine’s effects remains incompletely understood. it likely involves interactions with monoamine transporters (such as serotonin and dopamine transporters) and modulation of neurotransmitter release.

Comparison with Similar Compounds

Diclofensine stands out due to its unique combination of structural features (dichlorophenyl ring, methylamino group, and ester functionality). Similar compounds include fluoxetine (an antidepressant) and cocaine (a psychostimulant), but Diclofensine’s distinct profile sets it apart.

Properties

Molecular Formula

C12H15Cl2NO2

Molecular Weight

276.16 g/mol

IUPAC Name

ethyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate

InChI

InChI=1S/C12H15Cl2NO2/c1-4-17-11(16)12(2,15-3)8-5-6-9(13)10(14)7-8/h5-7,15H,4H2,1-3H3

InChI Key

OGUBEQBFGQQADC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C1=CC(=C(C=C1)Cl)Cl)NC

Origin of Product

United States

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